2-(2,4-dichlorophenyl)-1H-benzimidazole

X-ray crystallography solid-state structure molecular conformation

Researchers needing a benzimidazole with documented conformational properties for crystal engineering or chromatographic method development face limited options with verified dihedral angles. This compound resolves that gap. • Crystallographically confirmed 42.00° dihedral angle enables reproducible crystal engineering and computational modeling of halogen-substituted benzimidazoles. • LogP 3.9-4.03 and TPSA 29 Ų provide distinct reversed-phase HPLC retention vs. mono-chlorinated (LogP ~3.2-3.4) or unsubstituted (LogP ~2.5-2.8) analogs for method validation. • Validated synthetic building block for N-alkylation/arylation to access bioactive 2-arylbenzimidazole derivatives. • BCF 1213-1295 makes it suitable as a reference compound for computational bioaccumulation model calibration.

Molecular Formula C13H8Cl2N2
Molecular Weight 263.12 g/mol
CAS No. 14225-79-7
Cat. No. B076408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenyl)-1H-benzimidazole
CAS14225-79-7
Molecular FormulaC13H8Cl2N2
Molecular Weight263.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C13H8Cl2N2/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17)
InChIKeyFEFXAMYFMLSALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenyl)-1H-benzimidazole Structural & Identity Profile


2-(2,4-Dichlorophenyl)-1H-benzimidazole (CAS 14225-79-7) is a halogenated benzimidazole derivative with molecular formula C₁₃H₈Cl₂N₂ and molecular weight 263.12 g/mol [1]. The compound is synthesized via condensation of o-phenylenediamine with 2,4-dichlorobenzaldehyde, typically under reflux in ethanol, yielding the crystalline product [2]. It serves as a building block in medicinal chemistry and coordination chemistry applications where the 2,4-dichlorophenyl substitution pattern confers distinct physicochemical properties compared to unsubstituted or mono-substituted benzimidazole analogs.

Crystal engineering with defined non-planar conformation
Reversed-phase method development for lipophilic heterocycles
ADME and environmental fate bioaccumulation modeling
Synthetic intermediate for 2,4-dichlorophenyl benzimidazole libraries

2-(2,4-Dichlorophenyl)-1H-benzimidazole Substitution Limitations


Benzimidazole derivatives exhibit highly substituent-dependent physicochemical and structural properties that preclude simple interchangeability in research or industrial applications. The 2,4-dichlorophenyl substitution pattern in 2-(2,4-dichlorophenyl)-1H-benzimidazole produces a specific dihedral angle between the benzimidazole core and the phenyl ring of 42.00°, which directly influences molecular packing, solubility, and receptor-binding geometry compared to analogs with different halogenation patterns or unsubstituted phenyl groups [1]. Computational predictions indicate that the dichloro substitution substantially alters key parameters including LogP (XLogP3 = 3.9; ACD/LogP = 4.03) and polar surface area (29 Ų), which differ markedly from mono-chlorinated or unsubstituted benzimidazole analogs [2]. These quantifiable differences in three-dimensional conformation and partition behavior mean that substituting a generic benzimidazole derivative will not reproduce the same crystallization behavior, chromatographic retention, or biological target interaction profile. The evidence presented below quantifies precisely where this compound diverges from relevant comparators.

Conformation mismatch

Ortho-chloro substitution induces a significantly non-planar geometry; unsubstituted or mono-substituted analogs adopt flatter conformations, potentially altering solid-state packing and hydrogen bonding.

Lipophilicity deviation

Dichloro substitution raises logP relative to mono-chloro or unsubstituted benzimidazoles, shifting chromatographic retention and membrane permeability; method transfer may require revalidation.

Polar surface area reduction

The compound’s low TPSA favors high membrane permeability but reduces aqueous solubility compared to more polar benzimidazole analogs; formulation context may differ substantially.

2-(2,4-Dichlorophenyl)-1H-benzimidazole Differentiation Evidence


Crystal Conformation: Dihedral Angle Difference

X-ray crystallographic analysis establishes that 2-(2,4-dichlorophenyl)-1H-benzimidazole adopts a dihedral angle of 42.00° between the benzimidazole ring system and the 2,4-dichlorophenyl plane [1]. This represents a measurable departure from planarity that directly impacts intermolecular N–H⋯N hydrogen bonding networks in the solid state. For comparison, unsubstituted 2-phenylbenzimidazole analogs typically exhibit smaller dihedral angles in the range of 10–25° when crystallized under similar conditions, attributable to reduced steric hindrance from the absence of ortho-chloro substitution [1].

Dihedral Angle
Reported
42.00° (dichloro) vs. 10–25° (unsubstituted)
Alters crystal packing and hydrogen bonding; may affect solid-state stability and polymorph control.
Single-crystal XRD, CCDC deposited.
X-ray crystallography solid-state structure molecular conformation crystal engineering

LogP Increase from Dichloro Substitution

Computational predictions from multiple validated platforms indicate that 2-(2,4-dichlorophenyl)-1H-benzimidazole exhibits XLogP3 = 3.9 (PubChem) [1] and ACD/LogP = 4.03 (ChemSpider) . These values are substantially higher than those predicted or measured for mono-chlorinated 2-(4-chlorophenyl)-1H-benzimidazole (estimated LogP ≈ 3.2–3.4) and unsubstituted 2-phenylbenzimidazole (LogP ≈ 2.5–2.8) based on standard additive fragment contributions [2].

LogP Increase
Class-level
XLogP3 3.9 / ACD 4.03 vs. mono-Cl ~3.2–3.4, unsubstituted ~2.5–2.8
Higher lipophilicity shifts chromatographic retention and membrane permeability.
Computational prediction; experimental verification advised.
lipophilicity drug-likeness QSAR partition coefficient physicochemical property prediction

BCF Bioaccumulation Potential Comparison

ACD/Labs prediction for 2-(2,4-dichlorophenyl)-1H-benzimidazole yields a bioconcentration factor (BCF) of approximately 1213–1295 at pH 5.5–7.4 . This BCF value places the compound in the moderate-to-high bioaccumulation potential category (regulatory threshold: BCF > 1000 generally indicates bioaccumulative concern under REACH and TSCA frameworks). In contrast, mono-chlorinated 2-phenylbenzimidazole analogs are predicted to exhibit BCF values in the range of 200–500, and unsubstituted 2-phenylbenzimidazole below 100, based on established LogP–BCF correlation models [1].

BCF Prediction
Class-level
BCF 1213–1295 vs. mono-Cl 200–500, unsubstituted
Indicates moderate-to-high bioaccumulation potential; may require different handling protocols.
ACD/Labs BCF model; LogP–BCF correlation.
TPSA & H-Bonding
Cross-study comparable
TPSA 29 Ų, HBD 1, HBA 2 vs. polar analogs 65–80 Ų
Low TPSA favors membrane permeability; solubility-driven applications may need polar analogs.
Ertl method TPSA; drug-likeness profile.
Bioactivity Data
Data to verify
No peer-reviewed MIC/IC₅₀ data for this exact compound.
Valued for structural and physicochemical properties, not validated antimicrobial or anticancer potency.
Bioactivity reported for more complex derivatives only.
environmental fate bioaccumulation ADME toxicology screening BCF

TPSA and Hydrogen Bonding Comparison

2-(2,4-Dichlorophenyl)-1H-benzimidazole possesses a topological polar surface area (TPSA) of 29 Ų, with exactly 1 hydrogen bond donor and 2 hydrogen bond acceptors [1]. The compound exhibits zero Rule of 5 violations and falls within optimal drug-likeness parameter space . Comparative analysis with other 2-substituted benzimidazoles reveals that TPSA values in the 65–80 Ų range are associated with enhanced anthelmintic activity for certain amino-linked chalcone-benzimidazole hybrids, whereas the lower TPSA of 2-(2,4-dichlorophenyl)-1H-benzimidazole (29 Ų) favors membrane permeability but reduces aqueous solubility relative to more polar analogs [2].

TPSA & H-Bonding
Cross-study comparable
TPSA 29 Ų, HBD 1, HBA 2 vs. polar analogs 65–80 Ų
Low TPSA favors membrane permeability; solubility-driven applications may need polar analogs.
Ertl method TPSA; drug-likeness profile.
drug-likeness Lipinski rule polar surface area oral bioavailability molecular descriptor

Bioactivity Data Limitations

A systematic review of available primary literature reveals that 2-(2,4-dichlorophenyl)-1H-benzimidazole itself has limited published direct comparative bioactivity data with quantitative MIC or IC₅₀ values benchmarked against standard drugs or close structural analogs. The compound is frequently referenced as a synthetic intermediate or scaffold in broader benzimidazole reviews [1][2], but head-to-head antimicrobial, antifungal, or anticancer potency comparisons with compounds such as albendazole, fluconazole, or norfloxacin are not available in the peer-reviewed literature specifically for this exact structure [3]. Studies reporting potent antimicrobial activity for 2,4-dichlorophenyl-containing benzimidazoles typically involve more complex derivatives with additional substitution (e.g., 5-carboxamidines, N-alkylated variants) rather than the parent 2-(2,4-dichlorophenyl)-1H-benzimidazole scaffold [4].

Bioactivity Data
Data to verify
No peer-reviewed MIC/IC₅₀ data for this exact compound.
Valued for structural and physicochemical properties, not validated antimicrobial or anticancer potency.
Bioactivity reported for more complex derivatives only.
evidence grading data availability bioactivity antimicrobial literature assessment

2-(2,4-Dichlorophenyl)-1H-benzimidazole Application Scenarios


Crystal Engineering: Defined Non-Planar Conformations

This compound is specifically suited for crystallography and crystal engineering applications where a precisely characterized dihedral angle of 42.00° between the benzimidazole core and pendant aryl group is required. The defined non-planar geometry, established via single-crystal X-ray diffraction, makes it a valuable model compound for studying the relationship between ortho-substitution patterns and intermolecular N–H⋯N hydrogen bonding networks [1]. Researchers investigating crystal packing effects of halogen substitution or developing computational models for predicting benzimidazole solid-state conformations should prioritize this compound over unsubstituted or mono-substituted analogs, which exhibit significantly different (10–25°) dihedral angles that would confound structure–property correlation studies.

Chromatographic Separation of Lipophilic Heterocycles

With predicted LogP values of 3.9–4.03 and a topological polar surface area of 29 Ų, this compound serves as an excellent calibration standard and test analyte for developing reversed-phase HPLC and LC-MS methods targeting moderately lipophilic nitrogen heterocycles [1][2]. Its dichloro substitution produces distinct chromatographic retention relative to mono-chlorinated (LogP ~3.2–3.4) or unsubstituted (LogP ~2.5–2.8) benzimidazole analogs, enabling robust method validation across a range of lipophilicity values [2]. Analytical chemists requiring a stable, well-characterized benzimidazole with predictable retention behavior for column performance qualification or method transfer protocols will find this compound preferable to less lipophilic alternatives that elute in different retention time windows.

ADME and Environmental Fate: Bioaccumulation Modeling

This compound's predicted bioconcentration factor of 1213–1295 places it in the moderate-to-high bioaccumulation potential category, making it suitable as a reference compound for validating computational BCF prediction models and for studying the relationship between dichloro-substitution and environmental persistence [1]. Environmental toxicologists and computational ADME scientists developing or calibrating QSAR models for halogenated aromatic heterocycles can use this compound as a benchmark representing the transition between low (BCF < 500) and high (BCF > 2000) bioaccumulation regimes [2]. The compound is inappropriate for applications requiring low environmental persistence or minimal tissue accumulation.

Synthetic Intermediate for Dichlorophenyl Benzimidazoles

2-(2,4-Dichlorophenyl)-1H-benzimidazole serves as a validated synthetic building block for generating more complex benzimidazole derivatives via N-alkylation, N-arylation, or further functionalization at the benzimidazole ring positions. The compound is synthesized via established condensation protocols with o-phenylenediamine and 2,4-dichlorobenzaldehyde under mild conditions (reflux in ethanol), providing a reliable entry point for preparing diverse compound libraries [1]. Medicinal chemistry groups requiring the 2,4-dichlorophenyl pharmacophore embedded within a benzimidazole scaffold—a motif associated with enhanced antimicrobial activity in more complex derivatives such as 5-carboxamidines (reported MIC = 3.12 μg/mL against S. aureus and C. albicans for advanced analogs)—should procure this compound as the foundational intermediate rather than alternative 2-arylbenzimidazoles lacking the dichloro substitution pattern [2]. Note that the parent compound itself lacks validated antimicrobial potency; activity is conferred through subsequent derivatization.

Application
Selection Property
Validation Focus
Crystal engineering & solid-form studies
Defined non-planar conformation
Dihedral angle consistency and packing analysis
Reversed-phase HPLC/LC-MS method development
Lipophilicity and retention predictability
Chromatographic selectivity and method robustness
Environmental fate & bioaccumulation modeling
Predicted BCF and LogP profile
BCF model calibration and validation
Benzimidazole library synthesis
2,4-Dichlorophenyl pharmacophore scaffold
Derivatization potential and scaffold integrity

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